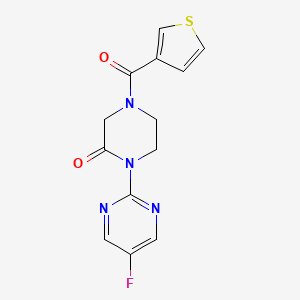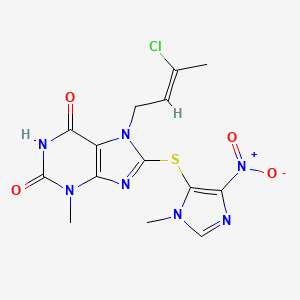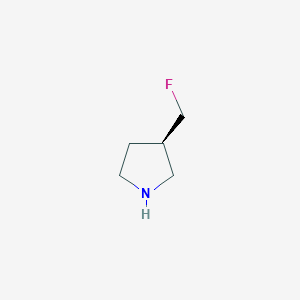![molecular formula C8H11F2N3O2 B2679630 Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate CAS No. 2247206-28-4](/img/structure/B2679630.png)
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In inflammation, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory genes. In neurological disorders, this compound has been found to activate the Nrf2 pathway, which plays a key role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to decrease the expression of genes involved in cell proliferation and increase the expression of genes involved in apoptosis. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to increase the expression of genes involved in antioxidant defense and cellular detoxification.
Advantages and Limitations for Lab Experiments
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to further elucidate its mechanism of action and identify potential drug targets. Additionally, research is needed to optimize the synthesis method of this compound and improve its pharmacokinetic properties.
Synthesis Methods
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate is synthesized through a multistep process that involves the condensation of 5-methylpyrazole-3-carboxylic acid with difluoromethylamine, followed by the addition of methyl chloroacetate. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, this compound.
Scientific Research Applications
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O2/c1-5-3-6(11-4-7(14)15-2)12-13(5)8(9)10/h3,8H,4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYHZNNDJUNHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(F)F)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

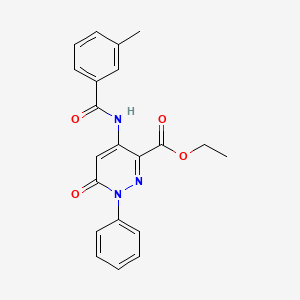

![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)
![N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2679551.png)
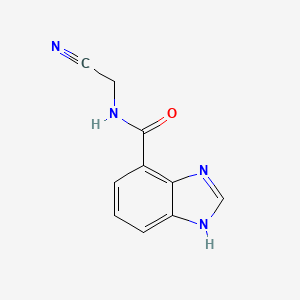

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2679554.png)

![2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide](/img/structure/B2679561.png)
![7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

